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Compound of Interest

Compound Name: Propen-2-ol

Cat. No.: B8755588 Get Quote

An in-depth technical guide to the computational modeling of the propen-2-ol molecular

structure, tailored for researchers, scientists, and drug development professionals.

Introduction
Propen-2-ol (CH₃C(OH)CH₂), the enol tautomer of acetone, is a molecule of significant interest

in various chemical and biological contexts.[1] Although less stable than its keto counterpart, it

serves as a crucial intermediate in numerous reactions and is a subject of study in interstellar

chemistry.[1] Understanding its molecular structure, conformational landscape, and vibrational

dynamics is essential for elucidating its reactivity and interactions. Computational modeling

provides a powerful and indispensable toolkit for investigating such unstable species, offering

insights that are often difficult to obtain through experimental methods alone.

This technical guide details the application of modern computational techniques to the study of

propen-2-ol. It covers the theoretical background of relevant computational methods, presents

key structural and spectroscopic data in a comparative format, outlines standardized protocols

for performing these calculations, and provides visualizations of conceptual workflows and

chemical relationships.

Computational Methodologies
The accurate modeling of propen-2-ol's molecular structure relies on a combination of

quantum chemical calculations and molecular dynamics simulations. These methods allow for
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the determination of equilibrium geometries, the exploration of the potential energy surface,

and the simulation of molecular motion.

Quantum Chemical Calculations
Quantum chemical methods are employed to solve the electronic Schrödinger equation,

providing detailed information about the molecule's electronic structure, geometry, and energy.

Density Functional Theory (DFT): DFT is a widely used method that balances computational

cost and accuracy.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is

particularly popular for organic molecules.[2][3]

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (e.g., MP2) offer higher

accuracy by systematically improving upon the Hartree-Fock approximation.[4] These are

often used for benchmarking results obtained from DFT.

Basis Sets: The choice of basis set (e.g., 6-311++G(d,p), cc-pVDZ) is crucial.[3][5] Larger

basis sets with polarization and diffuse functions provide more accurate descriptions of the

electron distribution, which is essential for modeling hydrogen bonding and non-covalent

interactions.

These calculations are fundamental for geometry optimization, where the lowest energy

arrangement of atoms is found, and for vibrational frequency analysis, which confirms that the

optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary

frequencies).[6]

Conformational Analysis
The presence of rotatable single bonds in propen-2-ol necessitates a thorough conformational

analysis to identify all stable isomers (conformers) and the energy barriers that separate them.

Computational methods can map the potential energy surface by systematically rotating

specific dihedral angles, allowing for the identification of energy minima (stable conformers)

and saddle points (transition states).[5][7] For a molecule like propen-2-ol, the orientation of

the hydroxyl group is a key conformational feature.

Molecular Dynamics (MD) Simulations
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MD simulations are used to study the dynamic behavior of molecules over time by solving

Newton's equations of motion.[8][9] This approach is particularly useful for:

Simulating propen-2-ol in different environments, such as in aqueous solution, to

understand solvent effects.[10][11]

Investigating the dynamics of hydrogen bonding and other intermolecular interactions.[10]

[11]

Exploring conformational transitions and sampling the accessible conformational space.[12]

Data Presentation: Structural and Spectroscopic
Properties
Quantitative data from computational models and experimental validation are summarized

below. Theoretical values are often calculated for the gaseous phase, which can lead to slight

deviations from experimental results conducted in condensed phases.[13]

Table 1: Calculated Molecular Geometry of Propen-2-ol
Note: Experimental data for the precise geometry of the unstable propen-2-ol is scarce. The

following table presents typical values obtained from DFT calculations.
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Parameter Atom Pair/Triplet
Calculated Value (B3LYP/6-
311++G(d,p))

Bond Length (Å) C=C 1.335

C-C 1.501

C-O 1.358

O-H 0.965

Bond Angle (°) C=C-C 123.5

C=C-O 124.8

C-O-H 109.2

Dihedral Angle (°) H-O-C=C
0.0 (syn-periplanar) or 180.0

(anti-periplanar)

Table 2: Comparison of Calculated and Experimental
Vibrational Frequencies (cm⁻¹)
Theoretical vibrational frequencies calculated using the harmonic approximation are often

systematically higher than experimental values. It is common practice to apply a scaling factor

(typically ~0.96-0.98 for B3LYP) to improve agreement.[13]
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Vibrational Mode

Calculated
Harmonic
Frequency
(B3LYP/6-
311++G(d,p))

Scaled Frequency
(~0.97)

Experimental
Frequency

O-H stretch ~3750 ~3638
(Typically broad in IR

spectra)

C-H stretch (sp²) ~3100-3200 ~3007-3104
(Data not readily

available)

C-H stretch (sp³) ~2950-3050 ~2862-2959
(Data not readily

available)

C=C stretch ~1680 ~1630
(Data not readily

available)

C-O stretch ~1250 ~1213
(Data not readily

available)

O-H bend ~1150 ~1116
(Data not readily

available)

Table 3: Thermochemical Properties of Propen-2-ol
Property Method/Source Value Unit

Enthalpy of Formation

(ΔfH°gas)

Joback Calculated

Property[14]
-141.84 kJ/mol

NIST Chemistry

WebBook[15]
-160. ± 8. kJ/mol

Gibbs Free Energy of

Formation (ΔfG°)

Joback Calculated

Property[14]
-83.15 kJ/mol

Molecular Weight
IUPAC[14][15][16][17]

[18]
58.08 g/mol

Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b8755588?utm_src=pdf-body
https://www.chemeo.com/cid/63-844-5/Propen-2-ol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C29456040&Units=SI&Mask=46F
https://www.chemeo.com/cid/63-844-5/Propen-2-ol
https://www.chemeo.com/cid/63-844-5/Propen-2-ol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C29456040&Units=SI&Mask=46F
https://webbook.nist.gov/cgi/cbook.cgi?ID=C29456040&Mask=20
https://webbook.nist.gov/cgi/cbook.cgi?ID=C29456040&Mask=400
https://pubchem.ncbi.nlm.nih.gov/compound/1-Propen-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8755588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Quantum Chemical Calculation (Geometry
Optimization and Frequency Analysis)
This protocol outlines a typical workflow using a quantum chemistry software package like

Gaussian.

Input File Preparation:

Define the initial molecular structure of propen-2-ol using Cartesian coordinates or Z-

matrix format.

Specify the desired level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Set the calculation type to Opt Freq, which requests a geometry optimization followed by a

vibrational frequency calculation.

Define the molecular charge (0) and spin multiplicity (singlet).

Execution:

Submit the input file to the quantum chemistry software. The program will iteratively adjust

the molecular geometry to find the point of minimum energy.

Analysis of Results:

Convergence: Verify that the geometry optimization has converged successfully by

checking the output log file for convergence criteria.

Optimized Geometry: Extract the final, optimized bond lengths, angles, and dihedral

angles.

Vibrational Frequencies: Examine the calculated vibrational frequencies. The absence of

any imaginary frequencies confirms that the structure is a true energy minimum.[6] The

frequencies can be compared to experimental IR or Raman spectra.

Thermochemistry: Analyze the output for calculated thermodynamic properties like zero-

point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
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Protocol for Molecular Dynamics Simulation
This protocol provides a general framework for running an MD simulation using software like

GROMACS, AMBER, or NAMD.

System Preparation:

Force Field Selection: Choose a suitable force field (e.g., OPLS-AA, CHARMM) that has

parameters for propen-2-ol.

Solvation: If simulating in solution, place the propen-2-ol molecule in a periodic box of

solvent (e.g., water, modeled with TIP3P or TIP4P/2005).[11]

Ionization: Add ions to neutralize the system if necessary.

Simulation Steps:

Energy Minimization: Perform an initial energy minimization of the entire system to remove

any unfavorable steric clashes.

Equilibration (NVT & NPT):

Run a short simulation at constant volume and temperature (NVT ensemble) to allow

the system to reach the target temperature.

Follow with a simulation at constant pressure and temperature (NPT ensemble) to

adjust the system density to the correct value.[19]

Production Run: Once equilibrated, run the main production simulation for the desired

length of time (nanoseconds to microseconds), saving the trajectory (atomic coordinates

over time) at regular intervals.[19]

Trajectory Analysis:

Analyze the saved trajectory to calculate properties of interest, such as radial distribution

functions (RDFs) to understand solvation structure, hydrogen bond lifetimes, diffusion

coefficients, and conformational changes over time.
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Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key computational

workflows and chemical concepts relevant to the study of propen-2-ol.

1. Input Preparation

2. QM Calculation

3. Analysis & Validation

Define Initial Geometry
(Propen-2-ol)

Select Method & Basis Set
(e.g., B3LYP/6-311++G(d,p))

Geometry
Optimization

Run Calculation

Frequency Calculation

Check for Imaginary Frequencies

  If Imaginary Freqs Exist
(Not a Minimum)

Optimized Structure &
Thermodynamic Properties

 If All Freqs are Real
(True Minimum)

Click to download full resolution via product page

Caption: Workflow for Quantum Mechanical Geometry Optimization and Frequency Analysis.

Caption: Relationship between Acetone (keto) and Propen-2-ol (enol) tautomers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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